Cas no 1461704-96-0 (2-(difluoromethyl)cyclohexan-1-amine)

2-(Difluoromethyl)cyclohexan-1-amine is a fluorinated cyclohexylamine derivative with potential applications in pharmaceutical and agrochemical synthesis. The presence of the difluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable intermediate for bioactive molecule development. Its cyclohexane backbone provides structural rigidity, while the amine functionality allows for further derivatization, enabling the synthesis of diverse compounds. The difluoromethyl moiety may also influence electronic properties, improving binding affinity in target interactions. This compound is particularly useful in medicinal chemistry for probing structure-activity relationships or as a building block in the design of enzyme inhibitors or receptor modulators. Proper handling under inert conditions is recommended due to the reactivity of the amine group.
2-(difluoromethyl)cyclohexan-1-amine structure
1461704-96-0 structure
Product name:2-(difluoromethyl)cyclohexan-1-amine
CAS No:1461704-96-0
MF:C7H13F2N
MW:149.18162894249
CID:5209572
PubChem ID:84763131

2-(difluoromethyl)cyclohexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanamine, 2-(difluoromethyl)-
    • 2-(difluoromethyl)cyclohexan-1-amine
    • Inchi: 1S/C7H13F2N/c8-7(9)5-3-1-2-4-6(5)10/h5-7H,1-4,10H2
    • InChI Key: HLNLZXBEVAQIMT-UHFFFAOYSA-N
    • SMILES: C1(N)CCCCC1C(F)F

2-(difluoromethyl)cyclohexan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-136295-100mg
2-(difluoromethyl)cyclohexan-1-amine
1461704-96-0
100mg
$867.0 2023-09-30
Enamine
EN300-136295-10000mg
2-(difluoromethyl)cyclohexan-1-amine
1461704-96-0
10000mg
$4236.0 2023-09-30
Enamine
EN300-136295-500mg
2-(difluoromethyl)cyclohexan-1-amine
1461704-96-0
500mg
$946.0 2023-09-30
Enamine
EN300-136295-50mg
2-(difluoromethyl)cyclohexan-1-amine
1461704-96-0
50mg
$827.0 2023-09-30
Enamine
EN300-136295-250mg
2-(difluoromethyl)cyclohexan-1-amine
1461704-96-0
250mg
$906.0 2023-09-30
Enamine
EN300-136295-2500mg
2-(difluoromethyl)cyclohexan-1-amine
1461704-96-0
2500mg
$1931.0 2023-09-30
Enamine
EN300-136295-5000mg
2-(difluoromethyl)cyclohexan-1-amine
1461704-96-0
5000mg
$2858.0 2023-09-30
Enamine
EN300-136295-1.0g
2-(difluoromethyl)cyclohexan-1-amine
1461704-96-0
1g
$0.0 2023-06-08
Enamine
EN300-136295-1000mg
2-(difluoromethyl)cyclohexan-1-amine
1461704-96-0
1000mg
$986.0 2023-09-30

Additional information on 2-(difluoromethyl)cyclohexan-1-amine

Professional Introduction to 2-(difluoromethyl)cyclohexan-1-amine (CAS No. 1461704-96-0)

2-(difluoromethyl)cyclohexan-1-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. With the CAS number 1461704-96-0, this molecule represents a unique structural motif that combines a cyclohexane ring with a difluoromethyl substituent and an amine functional group. The presence of both fluorine atoms and an amine moiety imparts distinct electronic and steric properties, making it a valuable intermediate in the development of novel therapeutic agents.

The< strong>difluoromethyl group is particularly noteworthy due to its ability to modulate metabolic stability, lipophilicity, and binding affinity in drug candidates. This substitution pattern has been extensively explored in medicinal chemistry for its potential to enhance the pharmacokinetic profiles of small molecules. In contrast, the< strong>cyclohexan-1-amine backbone provides a flexible scaffold that can be further functionalized to target specific biological pathways. The combination of these features makes 2-(difluoromethyl)cyclohexan-1-amine a promising building block for the synthesis of bioactive compounds.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the interactions of this compound with biological targets with greater accuracy. Studies have demonstrated that the< strong>difluoromethyl group can enhance binding interactions by increasing the electron-withdrawing effect, while the< strong>cyclohexan-1-amine moiety can adopt multiple conformations to optimize receptor binding. These insights have guided the design of novel analogs with improved efficacy and selectivity.

In the realm of drug discovery, 2-(difluoromethyl)cyclohexan-1-amine has been utilized in the synthesis of inhibitors targeting enzymes involved in inflammatory and infectious diseases. The amine group serves as a hydrogen bond acceptor or donor, crucial for establishing favorable interactions with protein active sites. Furthermore, the< strong>difluoromethyl substituent has been shown to improve resistance against metabolic degradation, extending the half-life of drug candidates.

The incorporation of fluorine atoms into pharmaceuticals is not without precedent; numerous FDA-approved drugs incorporate fluorinated moieties to enhance their pharmacological properties. For instance, fluoroquinolones and statins utilize fluorine atoms to improve their bioavailability and metabolic stability. The< strong>difluoromethylcyclohexan-1-amine scaffold aligns with this trend, offering a versatile platform for developing next-generation therapeutics.

The synthesis of 2-(difluoromethyl)cyclohexan-1-amine involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired framework efficiently. These techniques ensure high yields and minimal byproduct formation, critical for industrial-scale production.

Efforts to optimize synthetic routes have also focused on green chemistry principles, aiming to reduce solvent waste and energy consumption. Catalytic systems that operate under mild conditions have been developed, aligning with global sustainability initiatives in pharmaceutical manufacturing. Such innovations not only improve cost-efficiency but also minimize environmental impact.

The biological activity of 2-(difluoromethyl)cyclohexan-1-amine has been explored in various preclinical models. Initial studies indicate that derivatives of this compound exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes. The< strong>difluoromethyl group appears to contribute significantly to these effects by stabilizing transition states within enzyme active sites.

Additionally, research has highlighted the potential of this scaffold in antiviral applications. The structural features of 2-(difluoromethyl)cyclohexan-1-amine allow it to mimic natural substrates or inhibit key viral enzymes, disrupting replication cycles. Such findings are particularly relevant in light of emerging infectious diseases where rapid development of antiviral agents is essential.

The integration of machine learning into drug discovery has accelerated the identification of promising derivatives from this compound library. Predictive models trained on large datasets have helped prioritize candidates based on their predicted binding affinities andADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. This approach streamlines the development pipeline by focusing resources on molecules with the highest potential for success.

The future prospects for 2-(difluoromethyl)cyclohexan-1-amine are promising, with ongoing research aimed at expanding its applications across multiple therapeutic areas. Exploration into its role as a chiral building block for enantiopure drugs is one such avenue being pursued by academic and industrial researchers alike. The versatility of this scaffold ensures its continued relevance in addressing unmet medical needs.

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